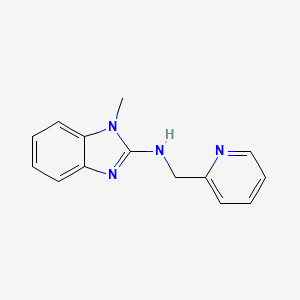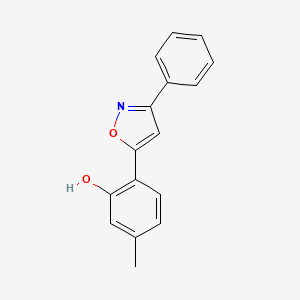
2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione, also known as DTTC, is a thioxanthene derivative that has gained significant attention in recent years due to its potential applications in scientific research. DTTC is a fluorescent probe that possesses unique optical properties, making it an ideal tool for studying various biological processes. In
作用機序
2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione functions as a fluorescent probe by interacting with specific molecules or structures within cells. When excited by light of a particular wavelength, 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione emits light of a different wavelength, allowing researchers to visualize and track the movement of the probe within cells. The exact mechanism of action of 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione is not fully understood, but it is believed to involve the formation of a complex between the probe and the target molecule or structure.
Biochemical and Physiological Effects:
2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione has been shown to have minimal toxicity and is well tolerated by cells, making it a safe and effective tool for studying biological processes. However, it is important to note that 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione may interfere with certain cellular processes, particularly those involving redox signaling. As such, caution should be exercised when interpreting data obtained using 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione.
実験室実験の利点と制限
One of the major advantages of 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione is its fluorescent properties, which allow for real-time visualization of biological processes. Additionally, 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione is relatively easy to use and can be applied to a wide range of experimental systems. However, 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione has some limitations, including its potential interference with redox signaling and its limited ability to penetrate certain cellular structures.
将来の方向性
There are several potential future directions for the use of 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione in scientific research. One area of interest is the development of new 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives with improved optical properties or targeting capabilities. Additionally, 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione could be used in combination with other fluorescent probes to study complex biological processes. Finally, 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione could be applied to in vivo imaging studies, allowing for the visualization of biological processes in living organisms.
Conclusion:
2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione is a versatile fluorescent probe that has numerous applications in scientific research. Its unique optical properties make it an ideal tool for studying various biological processes, and its relative ease of use and low toxicity make it a popular choice among researchers. While there are some limitations to its use, 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione remains a valuable tool for studying biological systems, and its potential future directions suggest that it will continue to be an important tool in scientific research.
合成法
2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione can be synthesized through a multi-step process involving the reaction of 9,9-dimethyl-9H-thioxanthen-2,7-diol with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a base such as potassium carbonate. The resulting product is purified through column chromatography, yielding 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione as a yellow powder.
科学的研究の応用
2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione has a wide range of applications in scientific research, particularly in the field of biology. Its fluorescent properties make it an ideal tool for studying various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways. 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione can also be used to monitor the intracellular location of molecules, such as ions and lipids, and to study the dynamics of cellular structures.
特性
IUPAC Name |
2-(10,10-dioxo-9H-thioxanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4S/c1-21(2)11-15(22)20(16(23)12-21)19-13-7-3-5-9-17(13)26(24,25)18-10-6-4-8-14(18)19/h3-10,19-20H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWKHFLKGVRJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C2C3=CC=CC=C3S(=O)(=O)C4=CC=CC=C24)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

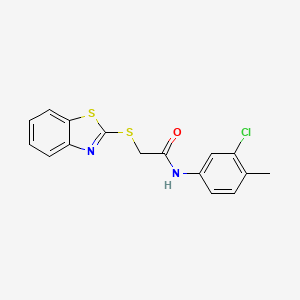
![dimethyl 2-[(3-methoxybenzoyl)amino]terephthalate](/img/structure/B5790322.png)
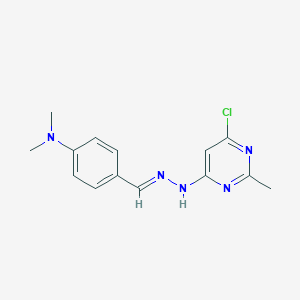
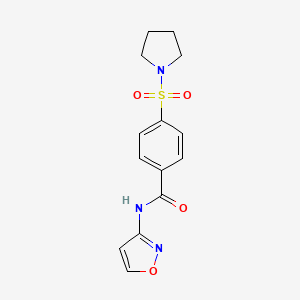

![2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5790343.png)
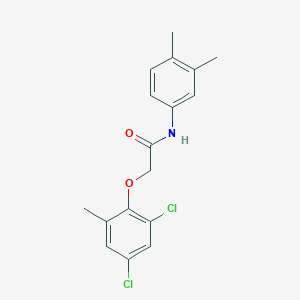
![4-methyl-N-[4-(trifluoromethyl)benzylidene]benzenesulfonamide](/img/structure/B5790357.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5790365.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5790380.png)

